molecular formula C15H22N2O B158355 Mepivacaine CAS No. 96-88-8

Mepivacaine

Cat. No.: B158355
CAS No.: 96-88-8
M. Wt: 246.35 g/mol
InChI Key: INWLQCZOYSRPNW-UHFFFAOYSA-N
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Description

Mepivacaine (C₁₅H₂₂N₂O; molecular weight: 246.35) is an intermediate-duration amide local anesthetic introduced in 1957 . Its pKa of 7.6 facilitates rapid onset, while its high protein binding (75–85%) and methyl side chain contribute to a moderate duration of action (4–6 hours) . Clinically, it is favored in dental procedures and shoulder surgery due to its dense motor block and low systemic toxicity . Unlike lidocaine or bupivacaine, this compound formulations are often used without vasoconstrictors in pediatric or cardiovascular patients to avoid hemodynamic fluctuations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mepivacaine can be synthesized using N-(2,6-dimethylphenyl)-2-piperidinecarboxamide as a starting material. Formaldehyde is used as a methylation reagent, and the reaction is carried out in formic acid at 60-100°C . This method avoids the use of hazardous reagents like dimethyl sulfate and sodium cyanoborohydride, making it a safer and more efficient process .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic synthesis by reductive acylation. This process occurs under mild conditions (20–50°C, hydrogen at atmospheric pressure, organic solvent) and yields target products with high efficiency .

Chemical Reactions Analysis

Types of Reactions

Mepivacaine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less commonly discussed.

    Reduction: The compound can be reduced, particularly in the context of its synthesis.

    Substitution: this compound can participate in substitution reactions, especially during its synthesis and modification.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include formaldehyde for methylation and various organic solvents for catalytic synthesis .

Major Products Formed

The primary product formed from these reactions is this compound itself, along with its optical enantiomers .

Scientific Research Applications

Pharmacological Profile

Mepivacaine works by blocking sodium channels, which prevents the initiation and conduction of nerve impulses. This action results in effective local anesthesia with a rapid onset and moderate duration of effect, typically lasting 2-3 hours.

Clinical Applications

  • Dental Procedures
    • This compound is extensively used in dentistry for procedures such as tooth extractions, root canal treatments, and periodontal surgeries. Its efficacy has been compared with other local anesthetics like lidocaine.
    • A study reported that this compound provides effective pain control during irreversible pulpitis treatments, although success rates are variable .
  • Regional Anesthesia
    • This compound is employed in regional anesthesia techniques, including nerve blocks and epidural anesthesia. It is particularly beneficial for outpatient surgeries due to its favorable safety profile and lower risk of systemic toxicity compared to longer-acting agents like bupivacaine .
  • Pediatric Applications
    • In pediatric patients, this compound is often utilized for minor surgical procedures and pain management. Its safety and efficacy have been established in various studies, demonstrating effective analgesia with minimal side effects .
  • Postoperative Pain Management
    • This compound is used in multimodal analgesia regimens to manage postoperative pain effectively. Its incorporation into pain management protocols can reduce the need for opioids, thereby minimizing associated side effects .

Comparative Efficacy

A comparative analysis of this compound and other local anesthetics reveals its relative advantages:

AnestheticOnset TimeDurationCommon Uses
This compoundFast2-3 hrsDental procedures, nerve blocks
LidocaineFast1-2 hrsDental procedures, minor surgeries
BupivacaineModerate4-6 hrsMajor surgeries, epidurals

Safety Profile

This compound has a well-established safety profile with minimal adverse effects when administered correctly. Studies have shown it does not significantly increase the risk of genotoxicity or carcinogenicity . The pharmacovigilance data indicate no major identified risks associated with its use in clinical settings.

Case Studies

  • Case Study on Dental Anesthesia
    • A clinical trial involving patients undergoing molar extractions demonstrated that this compound provided comparable pain relief to lidocaine, with a similar onset time but slightly longer duration of effect .
  • Pediatric Surgery Case
    • In a study involving children undergoing hernia repair, this compound was administered as part of a multimodal analgesic approach. Results indicated significant reductions in postoperative pain scores compared to historical controls using only systemic analgesics .

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Structural Similarities and Differences

Mepivacaine shares a piperidine backbone with bupivacaine and ropivacaine but differs in the N-alkyl side chain (methyl group). Bupivacaine has a butyl group, ropivacaine a propyl group, and lidocaine an ethyl group (Table 1) .

Table 1: Structural Comparison of this compound and Analogous Local Anesthetics

Compound Side Chain pKa Protein Binding Lipid Solubility
This compound Methyl 7.6 75–85% Intermediate
Bupivacaine Butyl 8.1 95% High
Ropivacaine Propyl 8.2 94% Moderate-High
Lidocaine Ethyl 7.9 65% Moderate

The methyl group in this compound reduces hepatotoxicity compared to bupivacaine, despite their structural similarity .

Pharmacokinetic Properties

  • Onset : Lidocaine (pKa 7.9) has faster onset than this compound in some contexts due to higher lipid solubility, but 3% this compound achieves pulpal anesthesia faster than lidocaine with epinephrine in dental procedures .
  • Duration : Bupivacaine > Ropivacaine > this compound > Lidocaine. In interscalene blocks, this compound alone provides 4.9 hours of analgesia vs. 14.0 hours for bupivacaine .
  • Metabolism : this compound undergoes hepatic hydrolysis to (±)4´-hydroxythis compound and PPX, while lidocaine forms MEGX .

Table 2: Clinical Efficacy in Dental Anesthesia

Formulation Success Rate vs. Lidocaine+Epinephrine Onset Time (min) Duration (hours)
3% this compound (plain) Lower (OR 0.71; P = 0.05) 1.13–1.77 faster 4.9 ± 2.4
2% this compound+1:100,000 Adrenaline Higher (P < 0.00001) Similar Comparable

This compound with levonordefrin matches lidocaine’s success rate (P = 0.69) but causes less tachycardia .

Regional Anesthesia

  • In interscalene blocks, combining 1.5% this compound and 0.5% bupivacaine yields intermediate duration (10.3 hours vs. 14.0 hours for bupivacaine alone) .
  • For epidural anesthesia, 2% this compound provides comparable motor block to 0.75% ropivacaine but shorter postoperative analgesia .

Table 3: Toxicity and Adverse Effects

Compound Systemic Toxicity Hepatotoxicity Cardiotoxicity
This compound Low Non-active Minimal
Bupivacaine High Active Severe arrhythmias
Lidocaine Moderate Not reported Moderate vasodilation

This compound’s stereoselectivity enhances safety: the (S,+) isomer is more potent but less cardiotoxic than bupivacaine’s enantiomers .

Key Research Findings

SGLT1 Inhibition : Chain length correlates with activity: bupivacaine (64% inhibition) > ropivacaine (30%) > this compound (11%) .

Pediatric Use : 3% plain this compound is safer for children, though lidocaine achieves faster onset (104.93s vs. 138.13s) .

Biological Activity

Mepivacaine is a widely used local anesthetic, particularly in dental and surgical procedures. It is known for its rapid onset and moderate duration of action. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolism, clinical applications, and recent research findings.

Pharmacodynamics

This compound functions primarily by blocking sodium channels in nerve cells, which inhibits the propagation of action potentials. This mechanism results in a reversible loss of sensation in the targeted area. The drug is approximately 75% bound to plasma proteins, which influences its pharmacokinetics and efficacy .

Key Properties

  • Onset of Action : Rapid onset (within 5-10 minutes).
  • Duration : Moderate duration (approximately 1.5 to 3 hours).
  • Half-Life : Ranges from 1.9 to 3.2 hours in adults; significantly longer in neonates (8.7 to 9 hours) due to immature hepatic metabolism .

Metabolism and Excretion

This compound is primarily metabolized in the liver, with about 50% of the administered dose being excreted into bile as metabolites. Only a small percentage (5-10%) is excreted unchanged in urine .

Clinical Applications

This compound is used in various clinical settings:

  • Dental Procedures : Commonly used for local anesthesia during dental surgeries.
  • Podiatry and Orthopedic Surgery : Employed for regional anesthesia in foot and joint procedures.
  • Veterinary Medicine : Used for managing pain in horses during surgical procedures .

Research Findings

Recent studies have provided insights into the biological activity of this compound beyond its anesthetic properties.

Antimicrobial Activity

A study examined the effects of this compound when combined with amikacin for intravenous regional limb perfusion (IVRLP) in horses. The results indicated that this compound did not decrease the antimicrobial activity of amikacin while providing effective analgesia . This suggests potential applications for this compound in settings where pain management and infection control are critical.

Cytotoxicity Concerns

Research has shown that concentrations of this compound following intra-articular injections can exceed levels associated with cytotoxic effects on joint cells. In one study involving horses, synovial fluid concentrations were measured after injections, revealing that this compound levels could reach up to 13.38 mg/mL shortly after administration . These findings raise concerns regarding the potential for joint damage with repeated use.

Case Studies

  • Intra-Articular Injections in Horses : A study involving intra-articular injections of this compound showed that concentrations could lead to cytotoxic effects on fibroblast-like synoviocytes and chondrocytes, particularly at higher doses or repeated administrations .
  • Efficacy in Dental Procedures : In a clinical setting involving mandibular molars, patients received a single cartridge of 2% this compound with notable success in pain management during extraction procedures .

Summary Table of Key Findings

Study FocusKey Findings
PharmacodynamicsRapid onset, moderate duration, primarily liver metabolism
Antimicrobial ActivityMaintains amikacin's efficacy without reducing effectiveness
Cytotoxicity RisksHigh concentrations post-injection can harm joint cells
Clinical EfficacyEffective analgesia observed in dental and surgical contexts

Q & A

Basic Research Questions

Q. What are the pharmacokinetic properties of mepivacaine, and how do they influence experimental design in preclinical studies?

this compound exhibits rapid absorption and distribution, with high concentrations in highly perfused organs (e.g., liver, lungs, heart) and detectable fetal levels within minutes of administration . Researchers should account for its intermediate duration of action (1-2 hours) and vasoconstrictive properties when designing pharmacokinetic studies. Plasma concentration measurements require sensitive techniques like chemiluminescence (CL) assays (limit of detection: 0.1 µg/mL) to capture therapeutic ranges (1-5 µg/mL) .

Q. How does this compound’s mechanism of action differ from other amide-type local anesthetics in nerve block studies?

this compound blocks voltage-gated sodium channels, similar to lidocaine and bupivacaine, but with distinct receptor-binding kinetics. Its lower lipid solubility compared to bupivacaine reduces tissue penetration, making it suitable for short-duration nerve blocks. In vitro models (e.g., rat aortic rings) demonstrate intrinsic vasoconstriction, which minimizes systemic absorption and enhances local efficacy .

Q. What methodological considerations are critical for assessing this compound’s safety profile in animal models?

Dose-response studies should prioritize neurotoxicity assessments (e.g., neuronal apoptosis markers) and cardiovascular monitoring (e.g., blood pressure, heart rate). For epidural administration in large-animal models, injectate volume and cranial migration patterns must be standardized to avoid central nervous system toxicity .

Advanced Research Questions

Q. How can researchers optimize this compound’s concentration for nerve block duration while minimizing systemic toxicity?

Sequential dose-finding trials using the up-down method or isotonic regression are recommended. For example, adding magnesium sulfate (MgSO₄) as an adjuvant to this compound increases block success rates (70.8% vs. 46.4% for plain this compound) by prolonging neuronal depolarization without altering toxicity thresholds . Validate outcomes via quantitative sensory testing (QST) or electrophysiological monitoring.

Q. What statistical approaches are most robust for analyzing contradictory data in comparative trials of this compound versus bupivacaine?

Use superiority-designed randomized controlled trials (RCTs) with one-way ANOVA for intergroup comparisons (e.g., ambulation time post-arthroplasty). Address confounding variables (e.g., injectate baricity) through stratified randomization. Retrospective studies risk Type II errors due to unstandardized outcome measures, as seen in ambulation time discrepancies .

Q. How can chemiluminescence (CL) assays improve this compound quantification in human plasma compared to traditional HPLC methods?

The Ru(phen)₃²⁺–Ce(IV) CL system offers 10-fold lower detection limits (0.1 µg/mL) and reduced matrix interference via time-resolved emission profiles. This method is ideal for pharmacokinetic studies requiring high throughput and minimal sample preparation .

Q. What experimental models best replicate this compound’s vasoconstrictive effects in vascular studies?

Isolated rat aortic rings pre-treated with nitric oxide synthase inhibitors (e.g., L-NAME) can isolate this compound’s direct vasoconstrictive action. Measure tension changes via force transducers and validate with calcium channel blockers to confirm mechanism specificity .

Q. How do enantiomeric differences (R(-)- vs. S(+)-mepivacaine) impact experimental outcomes in pharmacokinetic studies?

Enantiomer-specific assays (e.g., chiral chromatography) are essential, as R(-)-mepivacaine exhibits faster hepatic clearance. In vitro models should use racemic mixtures unless studying stereoselective metabolism or toxicity .

Q. What ethical and practical criteria (per FINER framework) should guide clinical research questions on this compound?

Ensure questions are F easible (adequate sample size), I nteresting (addresses vasoconstriction mechanisms), N ovel (e.g., adjuvant combinations), E thical (risk-benefit analysis for fetal exposure), and R elevant (clinical applications in outpatient surgery) .

Q. How can systematic reviews address conflicting evidence on this compound’s efficacy in epidural anesthesia?

Apply PRISMA guidelines to synthesize RCTs and cohort studies. Use meta-regression to adjust for covariates like injectate volume and patient positioning. Prioritize studies with standardized outcome measures (e.g., dermatome analgesia levels) to reduce heterogeneity .

Q. Tables

Table 1. Key Pharmacokinetic Parameters of this compound

ParameterValueMethodological Source
Plasma half-life (t₁/₂)1.9–3.2 hoursCL assay
Protein binding75–80%Equilibrium dialysis
CNS toxicity threshold5–10 µg/mLRat aortic ring model

Table 2. Comparative Efficacy in Nerve Block Duration

AnestheticAdjuvantSuccess RateStudy Design
This compoundNone46.4%RCT
This compoundMgSO₄ (50 mg)70.8%Double-blind RCT
BupivacaineNone35%Superiority RCT

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
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InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
Source PubChem
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InChI Key

INWLQCZOYSRPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
Source PubChem
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Molecular Formula

C15H22N2O
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Related CAS

1722-62-9 (mono-hydrochloride)
Record name Mepivacaine [INN:BAN]
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DSSTOX Substance ID

DTXSID9023259
Record name Mepivacaine
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Molecular Weight

246.35 g/mol
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Physical Description

Solid
Record name Mepivacaine
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Solubility

6.21e-01 g/L
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Mechanism of Action

Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone.
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CAS No.

96-88-8
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Melting Point

150.5 °C
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Synthesis routes and methods I

Procedure details

In a first vial, Mepivacaine-HCl (1.8, 3.7 or 7.4 mg), SG-PEG (50 mg) and PEG-SH (50 mg) were dissolved in 250 μL of pH 2.2 buffer. This solution was combined with an equal volume of carbonate buffer (pH 9.7) through a spray kit. Mepivacaine precipitated within the gel upon mixing All Mepivacaine-loaded gels swelled 1.5-2 times their original volume. In vitro release studies showed a slight burst of mepivacaine from the gel. At 9 days, 60% of the drug was released.
Quantity
7.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
PEG-SH
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a first vial, Mepivacaine-HCl (7.2 mg), 4-arm PEG succinimidyl carbonate (60 mg) and 4-arm PEG-SH (60 mg) were dissolved in 250 μL of pH 2.2 buffer. This solution was combined with an equal volume of carbonate buffer (pH 9.7) through a spray kit. Mepivacaine precipitated within the gel upon mixing. The Mepivacaine-loaded TC gel swelled 2-2.5 times its original volume.
Quantity
7.2 mg
Type
reactant
Reaction Step One
Name
succinimidyl carbonate
Quantity
60 mg
Type
reactant
Reaction Step One
[Compound]
Name
PEG-SH
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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